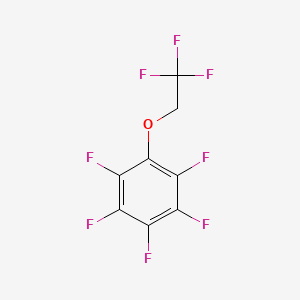

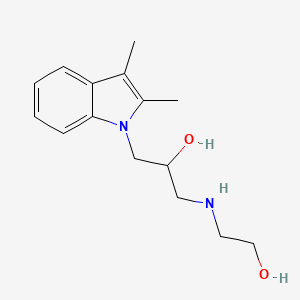

1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

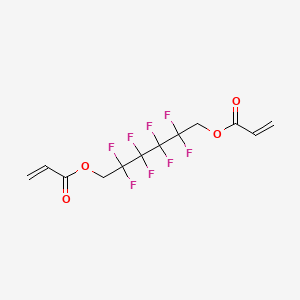

The compound "1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol" is a derivative of indole, a heterocyclic structure with a wide range of biological activities. Indole derivatives are known for their potential pharmacological properties, particularly in the realm of cardiovascular therapeutics. The core structure of indole, as seen in 1H-indol-6-ol, has been identified to possess aldose reductase inhibitory potential, which could be beneficial in treating complications of diabetes .

Synthesis Analysis

The synthesis of indole derivatives can involve multiple steps, including the removal of protective groups and the introduction of substituents that confer desired biological activities. For instance, the synthesis of 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one was achieved by starting from 1H-indole and involved the use of 4-(1-pyrrolidino)pyridine to remove the chloroacetyl moiety from an intermediate ester . This process highlights the complexity and the precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial in determining their pharmacological activity. The presence of substituents on the indole ring, such as methyl groups or hydroxyethylamino chains, can significantly alter the compound's affinity for various receptors. For example, the presence of a methoxyphenoxy group in the structure of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol analogs has been associated with adrenolytic activities, which are essential for their cardiovascular effects .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions to form new compounds with different pharmacological properties. The synthesis of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and their dimethoxy derivatives demonstrates the ability to modify the indole structure to achieve increased affinity for beta-adrenoceptors, which is important for their cardioselectivity . The chemical modifications can lead to a range of compounds with varying degrees of selectivity and potency.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, stability, and melting point, are influenced by their molecular structure. These properties are critical for the pharmacokinetics and pharmacodynamics of the compounds. The introduction of different substituents can enhance the compound's ability to interact with biological targets, improve its bioavailability, and optimize its therapeutic profile. The studies on the synthesis and pharmacological activity of indole derivatives provide insights into how these properties can be fine-tuned to develop more effective and selective drugs .

Propriétés

IUPAC Name |

1-(2,3-dimethylindol-1-yl)-3-(2-hydroxyethylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-11-12(2)17(10-13(19)9-16-7-8-18)15-6-4-3-5-14(11)15/h3-6,13,16,18-19H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXQLMTYVIIFCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)CC(CNCCO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389748 |

Source

|

| Record name | 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol | |

CAS RN |

436099-60-4 |

Source

|

| Record name | 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1305816.png)

![2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305825.png)

![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid](/img/structure/B1305829.png)

![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1305830.png)